molecular formula C6F9IO6 B1346924 Tris(trifluoroacetato-O)iodine CAS No. 14353-86-7

Tris(trifluoroacetato-O)iodine

Cat. No. B1346924
CAS RN: 14353-86-7
M. Wt: 465.95 g/mol
InChI Key: LLKSJVKRWAPXNE-UHFFFAOYSA-N
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Description

Tris(trifluoroacetato-O)iodine, also known as TFAI, is a triiodide compound containing three iodine atoms and three trifluoroacetate (TFA) ligands. TFAI is a versatile reagent that is used in a variety of scientific research applications, including organic synthesis, photochemistry, and biochemistry. It is a powerful oxidizing agent and can be used to catalyze a variety of reactions. In addition, TFAI has been used to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

  • Decomposition and Amorphization Studies : The compound undergoes decomposition and partial amorphization when irradiated by an X-ray beam, as observed in bis(trifluoroacetato)(phenyl)iodine(III). This leads to the formation of amorphous materials under prolonged irradiation, which could have implications in material science and radiation studies (Stergioudis, 1992).

  • Oxidation of Alkenes : Iod-tris(trifluoroacetate) is effective in oxidizing alkenes to α-glycol bis(trifluoroacetates). This reaction involves the formation of acylals from a 1,2-shift, with different derivatives being formed based on the substitution pattern of the alkenes. This study provides insights into the oxidation mechanisms and the impact of the trifluoroacetate group in such reactions (Buddrus & Plettenberg, 1980).

  • Synthesis and Analysis of Diastereomeric Derivatives : Iodine tris(trifluoroacetate) has been used to oxidize cyclic ethers, leading to a mixture of diastereomeric derivatives. This process enables the isolation and analysis of specific isomers, which is crucial in stereochemistry and pharmaceutical research (Buddrus & Herzog, 1979).

  • Crystal and Molecular Structure Studies : The compound has been used to synthesize μ-oxo-bis[trifluoroacetato(p-tolyl)iodine], with its crystal and molecular structure determined through X-ray diffraction. Such studies are significant in understanding the molecular properties and potential applications in material science (Chekhlov et al., 1996).

  • Moessbauer Spectroscopy : Moessbauer spectroscopy of tris(carboxylato)iodine(III) derivatives, including tris(trifluoroacetato-O)iodine, provides insights into the bond structures and electronic environments around the iodine atom. This is crucial in understanding the molecular properties and reactivity of these compounds (Birchall et al., 1989).

  • Synthesis of Hypervalent Iodine(III) Reagents : The use of tris(trifluoroacetato-O)iodine in the synthesis of various hypervalent iodine(III) species demonstrates its importance in the preparation of reagents used in organic synthesis (Ye et al., 2005).

properties

IUPAC Name

[bis[(2,2,2-trifluoroacetyl)oxy]-λ3-iodanyl] 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F9IO6/c7-4(8,9)1(17)20-16(21-2(18)5(10,11)12)22-3(19)6(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKSJVKRWAPXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)OI(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9IO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162452
Record name Tris(trifluoroacetato-O)iodine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(trifluoroacetato-O)iodine

CAS RN

14353-86-7
Record name Tris(2,2,2-trifluoroacetato-κO)iodine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(trifluoroacetato-O)iodine
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Record name Tris(trifluoroacetato-O)iodine
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Record name Tris(trifluoroacetato-O)iodine
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Record name TRIS(TRIFLUOROACETATO-O)IODINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GC Fortman, NC Boaz, D Munz… - Journal of the …, 2014 - ACS Publications
We describe an efficient system for the direct partial oxidation of methane, ethane, and propane using iodate salts with catalytic amounts of chloride in protic solvents. In HTFA (TFA = …
Number of citations: 54 pubs.acs.org

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